molecular formula C10H14N2O2 B12908819 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione CAS No. 1699-19-0

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12908819
CAS No.: 1699-19-0
M. Wt: 194.23 g/mol
InChI Key: SNASLQQEVFUVQC-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a unique structure that includes a cyclooctane ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with urea in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired pyrimidine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with potential biological activities and applications .

Scientific Research Applications

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine: A structurally similar compound with slight variations in the functional groups.

    Cyclooctapyrimidine: Another related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a cyclooctane ring fused to a pyrimidine ring with two keto groups at positions 2 and 4. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1699-19-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydro-1H-cycloocta[d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O2/c13-9-7-5-3-1-2-4-6-8(7)11-10(14)12-9/h1-6H2,(H2,11,12,13,14)

InChI Key

SNASLQQEVFUVQC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=O)NC(=O)N2

Origin of Product

United States

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